molecular formula C11H13ClN2O3 B13945630 Methyl 6-chloro-4-morpholinopicolinate

Methyl 6-chloro-4-morpholinopicolinate

Cat. No.: B13945630
M. Wt: 256.68 g/mol
InChI Key: BZIZZYXEXBWRDP-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-morpholinopicolinate is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 6, a morpholine moiety at position 4, and a methyl ester group at the carboxylic acid position. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications, particularly as an intermediate in kinase inhibitor synthesis .

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

methyl 6-chloro-4-morpholin-4-ylpyridine-2-carboxylate

InChI

InChI=1S/C11H13ClN2O3/c1-16-11(15)9-6-8(7-10(12)13-9)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3

InChI Key

BZIZZYXEXBWRDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)N2CCOCC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-4-morpholinopicolinate typically involves the chlorination of 4-morpholinopicolinic acid followed by esterification with methanol. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the esterification process is usually catalyzed by acidic or basic conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-4-morpholinopicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield picolinic acid derivatives, while reduction can produce amine-substituted picolinates .

Scientific Research Applications

Methyl 6-chloro-4-morpholinopicolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-morpholinopicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a pyridine backbone with several analogs, but substituent positions and functional groups vary significantly:

Compound Name CAS Number Substituents (Positions) Key Functional Groups Structural Similarity Score
Methyl 6-chloro-4-morpholinopicolinate N/A* Cl (6), Morpholine (4), Methyl ester Ester, tertiary amine Reference compound
Methyl 6-chloro-5-methylpicolinate 178421-22-2 Cl (6), CH₃ (5), Methyl ester Ester, alkyl substituent 0.94
Methyl 6-chloro-4-methylpicolinate 1186605-87-7 Cl (6), CH₃ (4), Methyl ester Ester, alkyl substituent 0.94
Methyl 6-chloro-3-methylpicolinate 878207-92-2 Cl (6), CH₃ (3), Methyl ester Ester, alkyl substituent 0.91

Key Observations :

  • Substituent Position : The morpholine group at position 4 distinguishes the target compound from analogs with methyl groups at positions 3, 4, or 3. This substitution likely enhances solubility due to the morpholine’s polar tertiary amine structure, whereas methyl-substituted analogs may exhibit higher lipophilicity .
  • Reactivity : The morpholine group’s electron-donating properties could influence reactivity in cross-coupling reactions compared to electron-withdrawing chloro or methyl groups in analogs.

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs and related esters:

Property This compound (Predicted) Methyl 6-chloro-5-methylpicolinate (Analog) Methyl Salicylate (Reference Ester)
Molecular Weight ~256.7 g/mol ~201.6 g/mol 152.1 g/mol
LogP ~1.5 (moderate polarity) ~2.3 (higher lipophilicity) 2.2
Solubility High in polar aprotic solvents (e.g., DMSO) Moderate in ethanol Low in water

Notes:

  • The morpholine group likely reduces LogP compared to methyl-substituted analogs, enhancing aqueous solubility.
  • Methyl salicylate, a simple aromatic ester, serves as a reference for ester stability and hydrolysis tendencies .

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